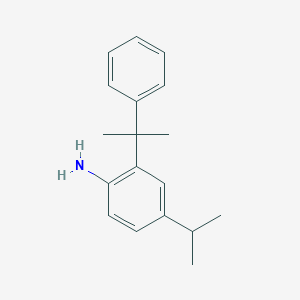
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline is an organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of phenyl and propan-2-yl groups attached to an aniline core, making it a subject of interest in synthetic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with 2-phenylpropan-2-yl chloride and propan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated aniline derivatives.
Substitution: Halogenated or alkylated aniline derivatives.
Aplicaciones Científicas De Investigación
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular membranes.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpropan-2-ylamine: Lacks the additional propan-2-yl group, leading to different chemical properties.
4-(Propan-2-yl)aniline: Missing the 2-phenylpropan-2-yl group, resulting in distinct reactivity and applications.
Uniqueness
2-(2-Phenylpropan-2-yl)-4-(propan-2-yl)aniline is unique due to the presence of both phenylpropan-2-yl and propan-2-yl groups, which confer specific steric and electronic properties. These features make it a versatile compound in synthetic chemistry and various applications.
Propiedades
Número CAS |
192447-00-0 |
|---|---|
Fórmula molecular |
C18H23N |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
2-(2-phenylpropan-2-yl)-4-propan-2-ylaniline |
InChI |
InChI=1S/C18H23N/c1-13(2)14-10-11-17(19)16(12-14)18(3,4)15-8-6-5-7-9-15/h5-13H,19H2,1-4H3 |
Clave InChI |
DNTSAPCJVYTMKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C=C1)N)C(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
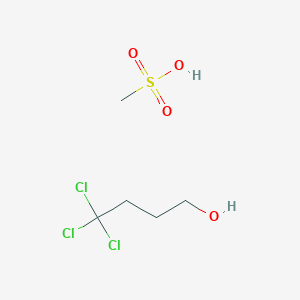
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
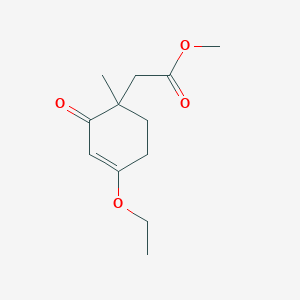
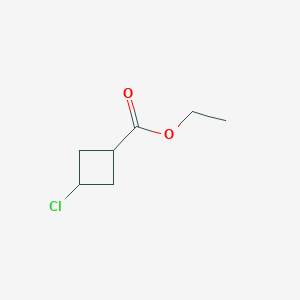

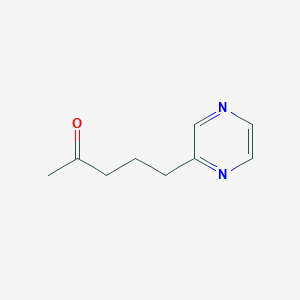

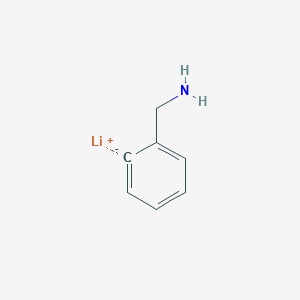
![2-Pentynoic acid, 4-[(1,1-dimethylpropyl)dioxy]-4-methyl-](/img/structure/B12556835.png)
